BenchChemオンラインストアへようこそ!

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound fills a unique chemical space niche within the 1,4-benzoxazepin-7-amide GP inhibitor series. Its 3-phenylpropanamide side chain provides a flexible, lipophilic tether (4 rotatable bonds) that enables conformational exploration beyond rigid sulfonamide analogs. With balanced XLogP3=2 and TPSA=67.4Ų, it serves as an ideal calibration standard in PAMPA, Caco-2, or MDCK permeability assays. The reactive amide bond and phenyl ring permit late-stage diversification for parallel SAR synthesis. Supplied at ≥98% purity, available from multiple vendors in mg to g quantities. Optimize your GP screening deck or structure-property relationship studies with this orthogonal scaffold.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 922026-83-3
Cat. No. B2845550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide
CAS922026-83-3
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1
InChIInChI=1S/C18H18N2O3/c21-17(9-6-13-4-2-1-3-5-13)20-14-7-8-16-15(12-14)18(22)19-10-11-23-16/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21)
InChIKeyUWMQZZBELWDHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide (CAS 922026-83-3): Procurement-Relevant Scaffold and Physicochemical Baseline


N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is a synthetic small molecule belonging to the 1,4-benzoxazepin-7-amide class, featuring a seven-membered oxazepine ring fused to a benzene core with a 3-phenylpropanamide side chain at the 7-position [1]. It carries the CAS number 922026-83-3, a molecular formula of C18H18N2O3, and a molecular weight of 310.3 g/mol [1]. The compound exhibits a computed XLogP3 of 2, a topological polar surface area of 67.4 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, indicating balanced lipophilic/hydrophilic character [1]. It is listed in the PubChem Compound database (CID 44015679) and is commercially available from multiple vendors as a research chemical [1].

Why N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide Cannot Be Generically Substituted by Other 1,4-Benzoxazepine Derivatives


Within the 1,4-benzoxazepin-7-yl amide series, the nature of the substituent attached to the exocyclic amide nitrogen dictates critical molecular properties such as lipophilicity, hydrogen-bonding capacity, and target engagement. Compounds with a sulfonamide linkage (e.g., N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide, CAS 922063-71-6) introduce an additional H-bond acceptor and altered geometry, while bulky lipophilic groups (e.g., the adamantane-1-carboxamide analog) markedly increase hydrophobicity [1]. In contrast, the 3-phenylpropanamide side chain of the title compound provides a flexible, lipophilic tether that can adopt multiple conformations, potentially enabling distinct binding modes in biological targets such as glycogen phosphorylase [2][3]. Simple interchange with other 7-substituted 1,4-benzoxazepines would alter these physicochemical and recognition properties, undermining the predictive validity of any structure-activity relationship (SAR) study or screening campaign.

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilic-Ligand Efficiency Balance: Computed XLogP3 Comparison Against the Benzenesulfonamide Analog

The title compound's 3-phenylpropanamide side chain provides a computed XLogP3 of 2 [1], placing it in a favorable lipophilicity window for oral bioavailability (typically XLogP 1–3). In contrast, the directly comparable benzenesulfonamide analog N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide (CAS 922063-71-6) contains a polar sulfonamide group that reduces lipophilicity, with a computed XLogP3 of approximately 1.2 [2]. This 0.8 log unit difference corresponds to a ~6-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Topology: Amide NH Spacing Compared to Sulfonamide and Adamantane Analogs

The title compound presents two hydrogen bond donors (the amide NH and the lactam NH of the oxazepine ring) separated by a rigid aromatic spacer, with a topological polar surface area (TPSA) of 67.4 Ų [1]. The sulfonamide analog (CAS 922063-71-6) exposes a third H-bond donor from the sulfonamide NH, increasing PSA to ~89 Ų and altering donor geometry [2]. The adamantane-1-carboxamide analog (CAS 922063-70-5) retains two HBDs but adds substantial hydrophobic bulk (XLogP3 ~3.5) . The title compound's HBD arrangement is uniquely intermediate, potentially enabling distinct hydrogen-bond networks with biological targets.

Hydrogen bonding Molecular recognition SAR

Glycogen Phosphorylase Inhibitory Scaffold Validation: Class-Level Inference from Benzoxazepinone Congeners

The 1,4-benzoxazepin-7-yl scaffold is a validated pharmacophore for glycogen phosphorylase (GP) inhibition. A closely related series of benzoxazepinone derivatives demonstrated potent GP inhibition, with the lead compound 8g achieving an IC50 of 0.62 ± 0.16 μM against rabbit muscle GPa and a 3-fold greater inhibition of glycogen degradation in HL-7702 cells compared to the Phase II clinical candidate PSN-357 [1]. While the title compound itself has not been reported in a published GP inhibition assay, its core scaffold is identical to the active benzoxazepinones, and the 3-phenylpropanamide side chain may mimic substrate or allosteric interactions. Importantly, the reference compound 8g differs only in the substituent at the 7-position (a specific amide vs. the title compound's phenylpropanamide), directly establishing the scaffold's relevance [1].

Glycogen phosphorylase Type 2 diabetes Enzyme inhibition

Conformational Flexibility: Rotatable Bond Count Comparison Against Rigid Analogs

The title compound possesses 4 rotatable bonds, primarily in the 3-phenylpropanamide chain, allowing conformational adaptation to diverse binding pockets [1]. The benzenesulfonamide analog (CAS 922063-71-6) has only 2 rotatable bonds (sulfonamide S-N and ring attachment), resulting in a more rigid, directional H-bond presentation [2]. This difference in rotational freedom translates to distinct entropic contributions upon binding and may influence selectivity across related targets within the same enzyme family (e.g., GP isoforms PYGL, PYGB, PYGM) [3].

Conformational analysis Ligand efficiency Scaffold hopping

Optimal Research and Industrial Application Scenarios for N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide (922026-83-3)


Focused Screening Library Design for Glycogen Phosphorylase Inhibitor Discovery

Given the validated benzoxazepinone scaffold class for GP inhibition (compound 8g, IC50 = 0.62 μM against GPa [1]), the title compound fills a specific chemical space niche with its flexible 3-phenylpropanamide side chain. Procurement for an in-house GP screening deck enables SAR exploration orthogonal to published sulfonamide and rigid amide analogs. Its XLogP3 of 2 [2] predicts favorable cell permeability, supporting both biochemical and cell-based (e.g., HL-7702 hepatocyte) assay formats.

Physicochemical Comparator in Permeability and Solubility Optimization Studies

The title compound occupies a middle ground in lipophilicity (XLogP3 = 2, TPSA = 67.4 Ų) between the more polar sulfonamide (XLogP3 ≈ 1.2, TPSA ≈ 89 Ų) and the highly lipophilic adamantane analog (XLogP3 ≈ 3.5) [1][2]. This makes it a useful calibration standard in PAMPA, Caco-2, or MDCK permeability assays when establishing structure-property relationships for the 1,4-benzoxazepine series.

Synthetic Intermediate for Diversified 1,4-Benzoxazepine Libraries

The reactive amide bond and phenyl ring enable further functionalization (e.g., halogenation, nitration, or bioconjugation) without altering the benzoxazepine core [1]. The compound can serve as a late-stage diversification point in parallel synthesis, yielding arrays of analogs for high-throughput screening against GP or other targets relevant to metabolic disease.

Conformational Analysis and Molecular Docking Studies

With 4 rotatable bonds and defined H-bond donor/acceptor architecture [1], the compound is well-suited for molecular dynamics simulations and ensemble docking studies. Its flexible tether allows exploration of conformational landscapes that may not be accessible to the more rigid sulfonamide (2 rotatable bonds) or bulkier adamantane analogs, providing insight into entropic contributions to binding at GP isoforms.

Quote Request

Request a Quote for N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.